
B-(2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-5-yl)Boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-(2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-5-yl)Boronic acid is a boronic acid derivative that features a benzimidazole ring system
Méthodes De Préparation
The synthesis of B-(2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-5-yl)Boronic acid typically involves the following steps:
Debus-Radiszewski synthesis: This method is commonly used for the preparation of imidazole derivatives.
Wallach synthesis: Another method for synthesizing imidazole derivatives.
Dehydrogenation of imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.
Alpha halo-ketones: This method involves the reaction of alpha halo-ketones with other reagents to form imidazole derivatives.
Marckwald synthesis: This method involves the reaction of amino nitriles with other reagents to form imidazole derivatives.
Analyse Des Réactions Chimiques
B-(2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-5-yl)Boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions with various reagents to form substituted derivatives.
Common reagents and conditions used in these reactions include hydrazine, phenylhydrazine, and hydroxylamine . Major products formed from these reactions include 1,2-dihydro-5H-benzothiopyrano[4,3-c]pyrazol-3-one and its derivatives .
Applications De Recherche Scientifique
B-(2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-5-yl)Boronic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of B-(2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-5-yl)Boronic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the specific conditions of the reaction . The molecular targets and pathways involved in its mechanism of action include proteasomes, receptors, and other cellular components .
Comparaison Avec Des Composés Similaires
B-(2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-5-yl)Boronic acid can be compared with other similar compounds, such as:
Indole derivatives: These compounds have similar structures and biological activities.
Benzimidazole derivatives: These compounds share the benzimidazole ring system and have similar chemical properties.
Imidazole derivatives: These compounds have similar synthetic routes and reaction conditions.
The uniqueness of this compound lies in its specific structure and the presence of the boronic acid group, which imparts unique chemical and biological properties to the compound .
Propriétés
Formule moléculaire |
C8H9BN2O3 |
|---|---|
Poids moléculaire |
191.98 g/mol |
Nom IUPAC |
(3-methyl-2-oxo-1H-benzimidazol-5-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O3/c1-11-7-4-5(9(13)14)2-3-6(7)10-8(11)12/h2-4,13-14H,1H3,(H,10,12) |
Clé InChI |
SUYDKYNUMFCIDQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)NC(=O)N2C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















